S-(N-Methylcarbamate) cysteine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N-Methylcarbamate) cysteine ethyl ester is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol It is a derivative of L-cysteine, where the cysteine moiety is modified with an N-methylcarbamate group and an ethyl ester group
Preparation Methods
The synthesis of S-(N-Methylcarbamate) cysteine ethyl ester typically involves the reaction of L-cysteine ethyl ester with methyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
S-(N-Methylcarbamate) cysteine ethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of S-(N-Methylcarbamate) cysteine ethyl ester involves its interaction with specific molecular targets and pathways. Studies have shown that it acts as an L-glutamine antagonist, selectively inhibiting enzymes involved in purine nucleotide biosynthesis . This inhibition leads to a decrease in the levels of key nucleotides and disrupts cellular processes, ultimately resulting in cytotoxic effects on cancer cells. The compound’s ability to inhibit L-glutamine-requiring enzymes such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase is central to its mechanism of action .
Comparison with Similar Compounds
S-(N-Methylcarbamate) cysteine ethyl ester can be compared with other cysteine derivatives and carbamate compounds:
L-Cysteine ethyl ester: This compound lacks the N-methylcarbamate group and has different reactivity and biological activity.
N-Methylcarbamate derivatives: These compounds share the carbamate functional group but differ in their specific substituents and applications.
S-(N-Methylcarbamate) cysteine methyl ester: Similar to the ethyl ester variant but with a methyl ester group, leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its combination of the cysteine moiety with the N-methylcarbamate and ethyl ester groups, which confer specific chemical and biological properties that are valuable for research and industrial applications.
Properties
CAS No. |
91868-78-9 |
---|---|
Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |
InChI Key |
LPGKOEYCWNVAOK-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CSC(=O)NC)N |
Canonical SMILES |
CCOC(=O)C(CSC(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.